molecular formula C23H14N4O4 B13374487 N'-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide

N'-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide

Cat. No.: B13374487
M. Wt: 410.4 g/mol
InChI Key: YTIDBXUVQINMTJ-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

The synthesis of N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide typically involves the reaction of 10-nitro-5H-benzo[a]phenoxazin-5-one with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antiproliferative activity against certain cancer cells .

Comparison with Similar Compounds

N’-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide can be compared with other phenoxazine derivatives, such as:

Properties

Molecular Formula

C23H14N4O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(E)-(10-nitrobenzo[a]phenoxazin-5-ylidene)amino]benzamide

InChI

InChI=1S/C23H14N4O4/c28-23(14-6-2-1-3-7-14)26-25-18-13-21-22(17-9-5-4-8-16(17)18)24-19-12-15(27(29)30)10-11-20(19)31-21/h1-13H,(H,26,28)/b25-18+

InChI Key

YTIDBXUVQINMTJ-XIEYBQDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/2\C=C3C(=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C52

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C=C3C(=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.